molecular formula C13H12ClN3O3 B2428455 2-[4-(3-Chloro-2-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide CAS No. 886886-48-2

2-[4-(3-Chloro-2-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide

Cat. No. B2428455
CAS RN: 886886-48-2
M. Wt: 293.71
InChI Key: STJHEAFQFVHLDC-UHFFFAOYSA-N
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Description

2-[4-(3-Chloro-2-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide, also known as Compound 1, is a chemical compound with potential applications in scientific research. It has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further investigation. In We will also discuss its potential future directions for research.

Scientific Research Applications

  • Antioxidant and Anti-Inflammatory Properties : A study synthesized a related compound, 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, which demonstrated notable DPPH radical scavenging activity, along with analgesic and anti-inflammatory activities (Nayak et al., 2014).

  • Synthesis and Anti-Inflammatory Activity : Another research focused on the synthesis of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, showing significant anti-inflammatory activity for some derivatives (Sunder & Maleraju, 2013).

  • Coordination Complexes and Antioxidant Activity : A study investigated novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives. These complexes exhibited significant in vitro antioxidant activity (Chkirate et al., 2019).

  • Crystal Structures and Molecular Interactions : Research on the crystal structures of C,N-disubstituted acetamides, including compounds similar to the one , provided insights into the molecular conformations and interactions essential for the formation of complex sheets and interwoven structures (Narayana et al., 2016).

  • Nonlinear Optical Properties : A theoretical study on the nonlinear optical properties of crystalline acetamides, including compounds structurally related to 2-[4-(3-Chloro-2-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide, highlighted their potential in photonic applications like optical switches and modulators (Castro et al., 2017).

Mechanism of Action

Mode of Action

It is known that the compound contains a pyrazinone ring, which is a common structural motif in many bioactive compounds

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Compounds with similar structures have been found to have antimicrobial activity, suggesting that this compound may also affect bacterial cell division .

Pharmacokinetics

As such, its bioavailability, half-life, metabolism, and excretion rates are currently unknown .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of research data. Based on its structural similarity to other bioactive compounds, it may have antimicrobial activity .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown. Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity .

properties

IUPAC Name

2-[4-(3-chloro-2-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3/c1-8-9(14)3-2-4-10(8)17-6-5-16(7-11(15)18)12(19)13(17)20/h2-6H,7H2,1H3,(H2,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJHEAFQFVHLDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C=CN(C(=O)C2=O)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3-Chloro-2-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide

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